

Application Note: Quantification of 4-Bromobenzamide using a Validated HPLC Method

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Compound of Interest

Compound Name: 4-Bromobenzamide

Cat. No.: B181206

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Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **4-Bromobenzamide**. The described reverse-phase HPLC method is demonstrated to be specific, accurate, precise, and linear over a defined concentration range. This protocol is suitable for routine quality control, stability studies, and research applications involving the quantification of **4-Bromobenzamide**.

Introduction

4-Bromobenzamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other fine chemicals. Accurate and precise quantification of this compound is crucial for ensuring the quality and consistency of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique that offers high resolution and sensitivity for the analysis of aromatic compounds. This document provides a detailed protocol for the determination of **4-Bromobenzamide**, including the chromatographic conditions, sample preparation, and comprehensive method validation as per the International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Materials and Reagents

- **4-Bromobenzamide** reference standard (Purity \geq 98%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic acid (ACS grade)
- Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The specific parameters are outlined in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 μ m particle size
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	20-80% B over 10 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	230 nm
Injection Volume	10 μ L

Preparation of Solutions

- **Mobile Phase Preparation:** To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly. For Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix. Degas both mobile phases prior to use.
- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 50 mg of **4-Bromobenzamide** reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing **4-Bromobenzamide** and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized in Table 2.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a spiked sample. The chromatograms were examined for any interfering peaks at the retention time of **4-Bromobenzamide**.

Linearity

The linearity of the method was determined by analyzing five concentrations of **4-Bromobenzamide** ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Precision

The precision of the method was evaluated by analyzing six replicate injections of a standard solution at 100% of the target concentration on the same day (repeatability) and on three different days (intermediate precision). The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

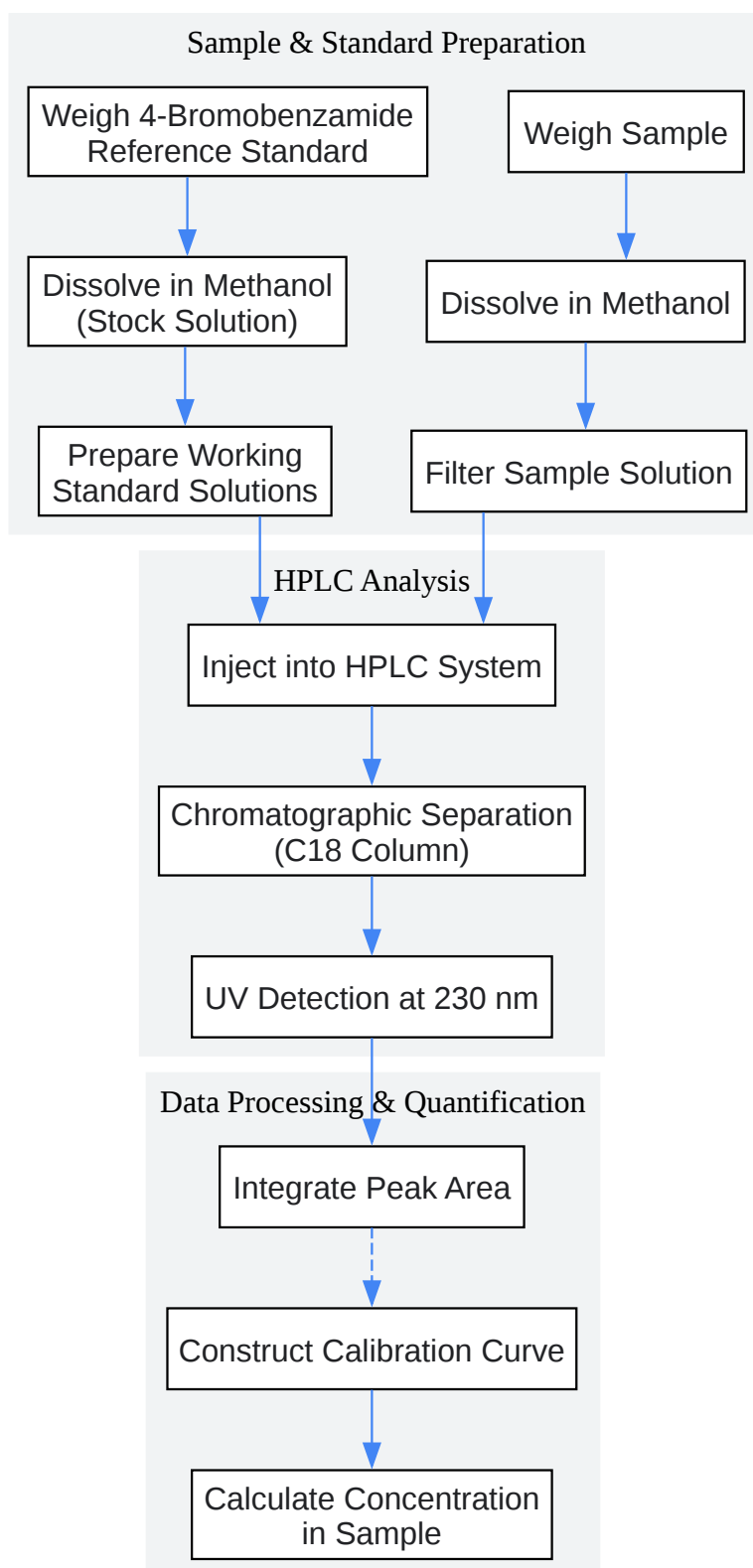
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[\[1\]](#)

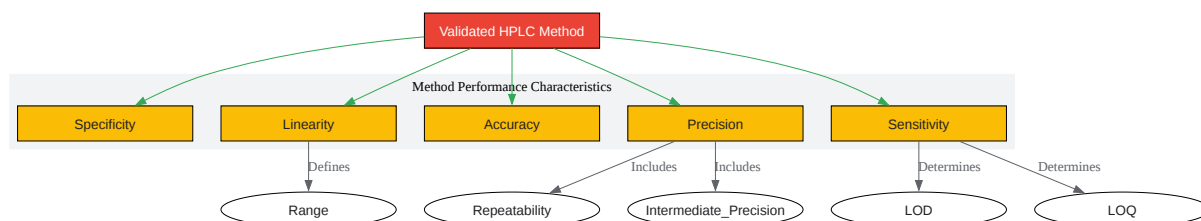
Table 2: Summary of Method Validation Data

Validation Parameter	Acceptance Criteria	Result
Specificity	No interference at the retention time of the analyte.	Pass
Linearity (Correlation Coefficient, R ²)	R ² ≥ 0.999 [2]	0.9998
Range	1 - 100 µg/mL	Established
Accuracy (% Recovery)	98.0% - 102.0% [1]	99.5% - 101.2%
Precision (RSD)		
- Repeatability	RSD ≤ 2.0% [2]	0.8%
- Intermediate Precision	RSD ≤ 2.0% [2]	1.2%
LOD	-	0.2 µg/mL
LOQ	-	0.7 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships of the method validation parameters.





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References

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